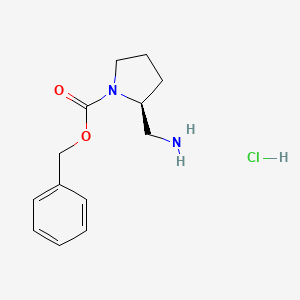
(Z)-N1,N10-Diethyldec-5-enediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-N1,N10-Diethyldec-5-enediamide is an organic compound characterized by its unique structure, which includes a double bond in the middle of a decane chain and two ethyl groups attached to the nitrogen atoms at both ends
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-N1,N10-Diethyldec-5-enediamide typically involves the following steps:
Starting Materials: The synthesis begins with dec-5-ene-1,10-diamine and ethyl iodide.
Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using column chromatography or recrystallization techniques to obtain the pure this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process.
化学反应分析
Types of Reactions: (Z)-N1,N10-Diethyldec-5-enediamide can undergo various chemical reactions, including:
Oxidation: The double bond in the compound can be oxidized using reagents like potassium permanganate or osmium tetroxide to form diols.
Reduction: The double bond can be reduced using hydrogen gas in the presence of a palladium catalyst to form the corresponding saturated amide.
Substitution: The ethyl groups attached to the nitrogen atoms can be substituted with other alkyl or aryl groups using appropriate alkylating or arylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or osmium tetroxide in the presence of a co-oxidant.
Reduction: Hydrogen gas with a palladium catalyst under mild pressure.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium carbonate.
Major Products:
Oxidation: Formation of diols.
Reduction: Formation of the corresponding saturated amide.
Substitution: Formation of various substituted amides depending on the reagents used.
科学研究应用
Chemistry: (Z)-N1,N10-Diethyldec-5-enediamide is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound’s structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent, particularly in the treatment of diseases where modulation of amide interactions is beneficial.
Industry: In the materials science field, this compound is used in the synthesis of advanced materials with specific properties, such as enhanced mechanical strength or thermal stability.
作用机制
The mechanism by which (Z)-N1,N10-Diethyldec-5-enediamide exerts its effects involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other non-covalent interactions with proteins and enzymes, potentially modulating their activity. The presence of the double bond and ethyl groups allows for selective binding to certain biological targets, influencing various biochemical pathways.
相似化合物的比较
N1,N10-Diethyldecane-1,10-diamide: Lacks the double bond, resulting in different chemical reactivity.
(E)-N1,N10-Diethyldec-5-enediamide: The trans isomer of the compound, which may have different physical and chemical properties.
N1,N10-Dimethyldec-5-enediamide: Substitution of ethyl groups with methyl groups, affecting the compound’s steric and electronic properties.
Uniqueness: (Z)-N1,N10-Diethyldec-5-enediamide is unique due to its specific (Z)-configuration, which influences its reactivity and interaction with other molecules. The presence of the double bond and ethyl groups provides a distinct set of chemical and physical properties, making it valuable for various applications in research and industry.
属性
分子式 |
C14H26N2O2 |
|---|---|
分子量 |
254.37 g/mol |
IUPAC 名称 |
(Z)-N,N'-diethyldec-5-enediamide |
InChI |
InChI=1S/C14H26N2O2/c1-3-15-13(17)11-9-7-5-6-8-10-12-14(18)16-4-2/h5-6H,3-4,7-12H2,1-2H3,(H,15,17)(H,16,18)/b6-5- |
InChI 键 |
DNLJRGQEFCXCEY-WAYWQWQTSA-N |
手性 SMILES |
CCNC(=O)CCC/C=C\CCCC(=O)NCC |
规范 SMILES |
CCNC(=O)CCCC=CCCCC(=O)NCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


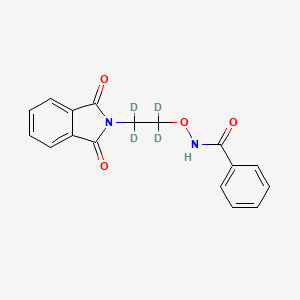
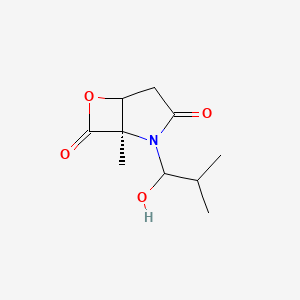
![(2R,3S,4S,5R,6R)-2-(Acetoxymethyl)-6-(2-(2,2-diphenylbenzo[d][1,3]dioxol-5-yl)-2-oxoethoxy)tetrahydro-2H-pyran-3,4,5-triyl Triacetate](/img/structure/B13839793.png)
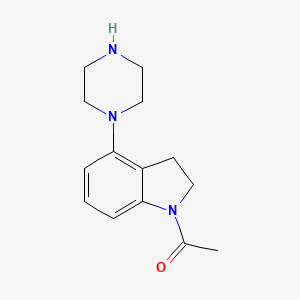

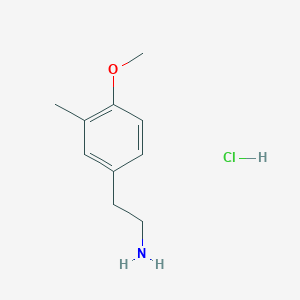
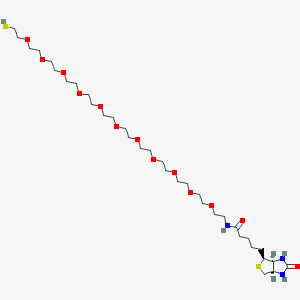
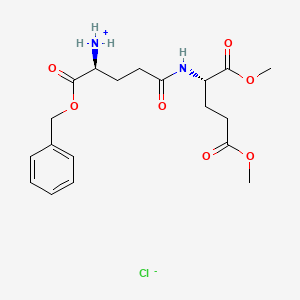
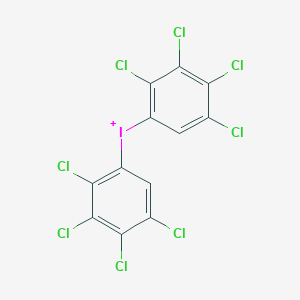
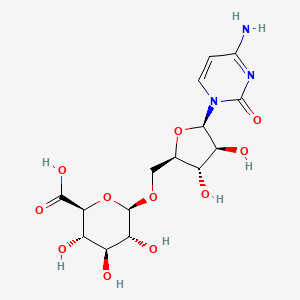
![1-(2-Amino-3,4-bis((tert-butyldimethylsilyl)oxy) Des-4-(cyclopropylethynyl)-2H-benzo[d][1,3]oxazin-2-one Efavirenz](/img/structure/B13839851.png)
![3-(4-Morpholinyl)-5-[[(4-nitrophenoxy)carbonyl]amino]-1,2,3-oxadiazolium Inner Salt](/img/structure/B13839856.png)
![4-Pyridazinol, 6-[4-(trifluoromethyl)phenyl]-](/img/structure/B13839866.png)
